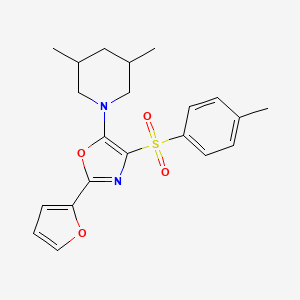

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole, also known as DMF-TBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DMF-TBO is a heterocyclic compound that belongs to the class of oxazoles, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Antiprotozoal Activities : The synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) where the central furan ring is replaced by isoxazole, showed significant antitrypanosomal and antimalarial activities. Eleven compounds exhibited antitrypanosomal IC50 values less than 10 nM, with five displaying cytotoxic indices significantly higher than furamidine. Additionally, eighteen compounds were more active against Plasmodium falciparum than furamidine, with IC50 values less than 15 nM, indicating potential applications in antiprotozoal therapy (Patrick et al., 2007).

Antileukemic Activity : Compounds derived from N-(2-furoyl)proline and similar precursors showed good antileukemic activity comparable with mitomycin, indicating their potential as therapeutic agents in leukemia treatment (Ladurée et al., 1989).

Antimicrobial and Antitubercular Agents : A study on bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides revealed their antimicrobial and antimycobacterial actions, with several analogues displaying antimycobacterial activity equipotent to standard drugs. This suggests their potential use in addressing bacterial and mycobacterial infections (Patel et al., 2012).

Chemical Synthesis and Modification

Dimetallations of Furans : Research on the preparation and reactions of 3,5-dilithiated furan derivatives provides insights into approaches for the synthesis of 2,3,5-trisubstituted heterocycles, expanding the toolbox for chemical synthesis of complex molecules (Carpenter & Chadwick, 1985).

Recyclization Studies : Investigation into the recyclization of (2-aminophenyl)bis(5-tert-butyl-2-furyl)methanes under acidic conditions revealed insights into the dependence of reaction outcomes on the substituent at the nitrogen atom, contributing to the understanding of reaction mechanisms in synthetic chemistry (Butin et al., 2008).

properties

IUPAC Name |

5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14-6-8-17(9-7-14)28(24,25)20-21(23-12-15(2)11-16(3)13-23)27-19(22-20)18-5-4-10-26-18/h4-10,15-16H,11-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVGAHJLDCFNMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)

![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)

![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)

![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)